molecular formula C16H26N2O B2817085 2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol CAS No. 415714-03-3

2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B2817085
CAS No.: 415714-03-3
M. Wt: 262.397
InChI Key: GNYZZGGDDFSNFI-UHFFFAOYSA-N
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Description

2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a propan-2-ylphenyl group and an ethanol moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 4-(4-Propan-2-ylphenyl)methylpiperazine with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperazine nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, leading to modulation of their activity. The ethanol moiety can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A piperazine derivative used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.

    Meclizine: Used to treat motion sickness and vertigo.

Uniqueness

2-(4-([4-(Propan-2-yl)phenyl]methyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the propan-2-ylphenyl group and the ethanol moiety differentiates it from other piperazine derivatives and contributes to its unique biological activities.

Properties

IUPAC Name

2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)16-5-3-15(4-6-16)13-18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYZZGGDDFSNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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